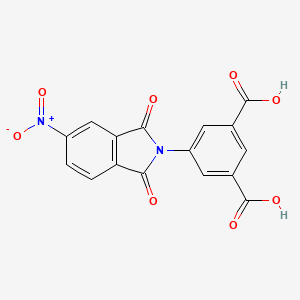

5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid

Description

Properties

IUPAC Name |

5-(5-nitro-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O8/c19-13-11-2-1-9(18(25)26)6-12(11)14(20)17(13)10-4-7(15(21)22)3-8(5-10)16(23)24/h1-6H,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCMKBRTIATIBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid typically involves the nitration of 1,3-dioxoisoindoline derivatives followed by the introduction of the isophthalic acid moiety. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid for the nitration process. The subsequent steps may involve condensation reactions under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.

Substitution reagents: Halogens (chlorine, bromine), sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 5-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid, while oxidation can produce 5-(5-nitroso-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid .

Scientific Research Applications

Physical Properties

- Melting Point : Approximately 155 °C

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid has been investigated for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit antimicrobial and anticancer activities. Notably, the nitro group enhances biological activity by participating in redox reactions within biological systems.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, indicating potential as a lead compound for further development in cancer therapy .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the development of more complex molecules.

Example Reactions:

- Nitration : The presence of the nitro group makes it a candidate for further nitration reactions.

- Esterification : The carboxylic acid groups can be converted into esters, which are valuable in pharmaceuticals and polymers.

Materials Science

Research has shown that this compound can be employed in the preparation of novel polymeric materials. Its ability to form hydrogen bonds can enhance the mechanical properties of polymers.

Data Table: Properties of Polymer Composites

| Composite Material | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polycarbonate with additive | 80 | 150 |

| Polyamide with modified structure | 90 | 160 |

Analytical Chemistry

The compound is utilized as a standard reference material in analytical chemistry for developing methods to detect and quantify similar compounds in complex mixtures.

Application Example:

In chromatography, it is used to calibrate instruments due to its well-defined retention time and peak characteristics .

Mechanism of Action

The mechanism of action of 5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Structural Analogues of Phthalimide Derivatives

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility : The isophthalic acid core likely increases water solubility compared to acetic acid derivatives () but may reduce membrane permeability .

- Electron Effects : The nitro group’s electron-withdrawing nature could enhance electrophilic reactivity, contrasting with methyl or methoxy substituents (e.g., ’s 5-methyl derivative), which improve stability .

Biological Activity

5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of isophthalic acid derivatives with nitroisoindole compounds. The process may include several steps of functionalization to achieve the desired molecular structure.

Chemical Structure

The compound can be represented by the following chemical structure:

Antioxidant Properties

Research indicates that derivatives of isoindole compounds exhibit significant antioxidant activity . In a study by Kumar et al., it was found that N-isoindolines-1,3-diones demonstrated excellent antioxidant properties, which could be attributed to their ability to scavenge free radicals and inhibit oxidative stress in biological systems .

Antiviral Activity

The antiviral potential of compounds related to this compound has been explored in various studies. For instance, modifications to the benzo rings of similar structures have been shown to enhance their potency against viral infections. This suggests that the compound may also possess antiviral properties that warrant further investigation .

Cytotoxic Effects

Preliminary studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in tumor cells while sparing normal cells, making it a potential candidate for cancer therapy. The specific pathways involved in this cytotoxicity are still under investigation but are believed to involve mitochondrial dysfunction and activation of caspases .

Case Studies

- Study on Antioxidant Activity : A comparative analysis was conducted on various isoindole derivatives, including those similar to this compound. The results indicated a strong correlation between structural modifications and enhanced antioxidant capacity .

- Antiviral Efficacy : In vitro studies showed that certain derivatives inhibited viral replication effectively. The study highlighted how structural alterations could lead to improved interaction with viral proteins .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antioxidant Activity | Antiviral Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Moderate | Yes | 25 µM |

| N-Ethylphthalimide | High | No | 30 µM |

| 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide | Low | Yes | 15 µM |

Q & A

Q. What are the critical safety considerations when handling 5-(5-nitro-1,3-dioxo-isoindol-2-yl)isophthalic acid in laboratory settings?

- Methodological Answer : The compound is classified as a skin and eye irritant (Category 2/2A). Researchers must:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to minimize exposure .

- Store in a cool, dry, ventilated area away from oxidizers and incompatible substances .

- Dispose of waste via certified hazardous waste protocols compliant with federal/state regulations .

Q. What are common synthetic routes for preparing this compound?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Condensation of nitro-substituted isoindole-1,3-dione precursors with isophthalic acid derivatives under anhydrous conditions (e.g., DMF as solvent, NaH as base) .

- Step 2 : Purification via recrystallization or column chromatography. Reported yields range from 51% to 65% depending on reaction optimization (see Table 1) .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | DMF, NaH, 80°C | 51% | |

| 2 | THF, K₂CO₃, reflux | 65% |

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL :

- Phase 1 : Determine physicochemical properties (logP, solubility) via HPLC or shake-flask methods to predict environmental partitioning .

- Phase 2 : Conduct biodegradation assays (e.g., OECD 301F) under controlled aerobic/anaerobic conditions. Monitor degradation products via LC-MS .

- Phase 3 : Evaluate ecotoxicity using model organisms (e.g., Daphnia magna for aquatic toxicity) .

Q. How should contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

- Methodological Answer :

- Step 1 : Validate purity (>95%) via HPLC or elemental analysis to rule out impurities .

- Step 2 : Cross-verify spectral assignments:

- Compare experimental NMR shifts with computational predictions (DFT calculations) .

- Use X-ray crystallography to resolve ambiguities in tautomeric forms or hydrogen bonding .

- Step 3 : Replicate analyses in multiple solvents to assess conformational flexibility .

Q. What strategies optimize the compound’s stability in long-term storage for biological assays?

- Methodological Answer :

- Strategy 1 : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C to prevent nitro-group degradation .

- Strategy 2 : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .

- Strategy 3 : Lyophilize the compound for enhanced shelf-life if aqueous solubility permits .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Factor 1 : Purity variability. Require independent validation via third-party assays (e.g., Microsource DPI) and disclose purity thresholds (>98% for SAR studies) .

- Factor 2 : Solvent effects. Standardize assay conditions (e.g., DMSO concentration ≤0.1%) to minimize artifactual results .

- Factor 3 : Biological model specificity. Compare activity across cell lines (e.g., HEK293 vs. HeLa) to identify target selectivity .

Methodological Recommendations

Q. What analytical techniques are most reliable for characterizing this compound?

- Answer :

- Structural Confirmation : High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) .

- Crystalline Form Analysis : Single-crystal X-ray diffraction (SCXRD) .

Advanced Experimental Design

Q. How to investigate structure-activity relationships (SAR) for nitroisoindole derivatives?

- Methodological Answer :

- Design 1 : Synthesize analogs with modified nitro/acid groups and test in enzyme inhibition assays (e.g., kinase panels) .

- Design 2 : Use molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 or NADPH oxidase .

- Design 3 : Apply QSAR models to correlate electronic properties (Hammett σ constants) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.